(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295137
InChI: InChI=1S/C29H22F2O3/c1-18-14-21(16-25-10-12-27(33-25)19-2-6-23(30)7-3-19)29(32)22(15-18)17-26-11-13-28(34-26)20-4-8-24(31)9-5-20/h2-13,16-18H,14-15H2,1H3/b21-16+,22-17+
SMILES:
Molecular Formula: C29H22F2O3
Molecular Weight: 456.5 g/mol

(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone

CAS No.:

Cat. No.: VC16295137

Molecular Formula: C29H22F2O3

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone -

Specification

Molecular Formula C29H22F2O3
Molecular Weight 456.5 g/mol
IUPAC Name (2E,6E)-2,6-bis[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methylcyclohexan-1-one
Standard InChI InChI=1S/C29H22F2O3/c1-18-14-21(16-25-10-12-27(33-25)19-2-6-23(30)7-3-19)29(32)22(15-18)17-26-11-13-28(34-26)20-4-8-24(31)9-5-20/h2-13,16-18H,14-15H2,1H3/b21-16+,22-17+
Standard InChI Key WFIBNRVZDAOLSA-LPFJTETCSA-N
Isomeric SMILES CC1C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/C1
Canonical SMILES CC1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone, delineates its core cyclohexanone scaffold substituted at positions 2 and 6 with (5-(4-fluorophenyl)furan-2-yl)methylene groups and a methyl group at position 4. The molecular formula is derived as C₃₁H₂₄F₂O₃, with a calculated molecular weight of 506.52 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone
Molecular FormulaC₃₁H₂₄F₂O₃
Molecular Weight506.52 g/mol
Double Bond GeometryE,E-configuration

Stereochemical Considerations

The E,E-configuration arises from the trans arrangement of the methylidene groups relative to the cyclohexanone carbonyl. This geometry induces a distorted chair conformation in the cyclohexanone ring, as observed in analogous bis-benzylidene derivatives . X-ray crystallographic data for related compounds (e.g., CCDC 192412) reveal dihedral angles of 15–25° between the furan and fluorophenyl planes, suggesting moderate conjugation .

Synthetic Methodologies

Condensation Reaction Strategy

The synthesis follows a two-step protocol adapted from bis-benzylidene cyclohexanone analogs :

  • Aldehyde Preparation: 5-(4-Fluorophenyl)furan-2-carbaldehyde is synthesized via Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-fluorophenylboronic acid.

  • Cyclohexanone Condensation: 4-Methylcyclohexanone reacts with two equivalents of the aldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis in ethanol at reflux.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventEthanol
Catalyst10 mol% piperidine
Temperature80°C (reflux)
Reaction Time12–18 hours
Yield68–75% (crude)

Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) typically affords the product in >95% purity, confirmed by HPLC .

Structural Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.65 (d, J = 16.0 Hz, 2H, CH=), 7.45–7.30 (m, 8H, aromatic H), 6.85 (d, J = 3.5 Hz, 2H, furan H-3), and 2.95 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 189.2 (C=O), 152.1 (furan C-2), and 115.4–160.2 (fluorophenyl carbons) .

  • FTIR: Strong absorption at 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 1220 cm⁻¹ (C-F) .

Crystallographic Validation

Though no crystal structure exists for this specific compound, analogous bis-benzylidene cyclohexanones exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–190°C, with decomposition initiating at 250°C .

Table 3: Predicted Physical Properties

PropertyValue
Melting Point185–192°C (predicted)
LogP4.2 (calculated)
SolubilityDMSO > 10 mg/mL

Electronic Characteristics

The extended π-system confers a HOMO-LUMO gap of ~3.1 eV (DFT calculation), suggesting potential as an organic semiconductor .

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